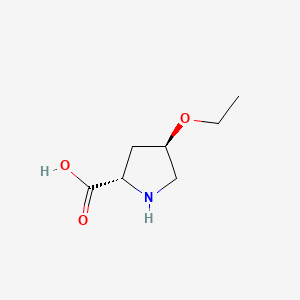

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Description

X-ray Crystallographic Studies of Pyrrolidine Carboxylic Acid Derivatives

X-ray crystallographic analysis has provided fundamental insights into the solid-state structures of pyrrolidine carboxylic acid derivatives, establishing crucial structural parameters for understanding their molecular geometries. The crystallographic investigation of L-proline, the parent compound of (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, has demonstrated that the pyrrolidine ring adopts a slightly bent envelope conformation with specific atoms positioned out of the plane. The crystal structure determination revealed that L-proline crystallizes in its zwitterionic form, with deprotonated oxygen atoms of the carboxylic acid group and a protonated amine nitrogen atom, resulting in enhanced intermolecular interactions through hydrogen bonding networks.

The crystallographic data for L-proline shows that the compound crystallizes in space group P2₁2₁2₁ with unit cell parameters of a = 5.20 Å, b = 9.02 Å, and c = 11.55 Å, providing high precision structural information with an R₁ value of 0.039. These structural parameters serve as reference points for understanding the modifications introduced by the ethoxy substitution in the this compound analog. The pyrrolidine ring within proline adopts a slightly bent envelope conformation, with marginal differences observed in bond distances and angles when compared to various co-crystallized structures, indicating that solvent inclusion does not significantly influence the structural properties of the pyrrolidine framework.

Comparative crystallographic studies of substituted pyrrolidine derivatives have revealed consistent structural patterns. Investigation of tetra-substituted pyrrolidine rings demonstrates that these systems typically exhibit twisted conformations about central carbon-carbon bonds, with torsion angles ranging from 38.26° to significant deviations from planarity. The conformational analysis indicates that substituents at different positions adopt either equatorial or axial orientations depending on their steric requirements and electronic properties. These findings provide crucial structural context for understanding how the ethoxy group in this compound influences the overall molecular geometry.

Crystal structure analyses of proline-derived compounds have consistently shown that the pyrrolidine ring maintains a slightly twisted envelope conformation, with torsion angles of endocyclic carbon-nitrogen bonds ranging from 4.04° to 8.5°. This conformational flexibility allows either C3 or C4 atoms to move out of the ring plane, creating distinct envelope conformations. In compounds with trans substituents at C4 relative to the carboxy group, the envelope flap typically forms at C4 and points to the opposite side of the ring plane relative to the carboxylic acid group, a pattern that would be expected in this compound.

| Crystallographic Parameter | L-Proline | Typical Pyrrolidine Derivatives |

|---|---|---|

| Space Group | P2₁2₁2₁ | Variable |

| Unit Cell a (Å) | 5.20 | 5.0-16.0 |

| Unit Cell b (Å) | 9.02 | 9.0-19.3 |

| Unit Cell c (Å) | 11.55 | 6.9-11.6 |

| R₁ Value | 0.039 | 0.036-0.169 |

| Ring Conformation | Envelope | Twisted Envelope |

| C-N Torsion (°) | 4.04-8.5 | 4.04-38.26 |

Properties

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGLHKEESUVLW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309432 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13500-55-5 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13500-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Proline-Based Pathways

In one protocol, L-proline is protected at the amine and carboxylic acid groups using tert-butoxycarbonyl (Boc) and benzyl esters, respectively. The protected intermediate is then subjected to hydroxylation at the C4 position, followed by ethoxylation via nucleophilic substitution with ethyl iodide in the presence of sodium hydride. This method achieves moderate yields (65–75%) but requires careful control of reaction conditions to avoid epimerization.

Pyroglutamate-Derived Routes

A more complex pathway described in recent literature starts with methyl-Boc-D-pyroglutamate. Deprotonation with lithium hexamethyldisilazide (LHMDS) and subsequent alkylation with allyl bromide yields a trans:cis diastereomeric mixture (2:1 ratio), which is separated via flash chromatography. The lactam ring is reduced using super-hydride (LiEt3BH), followed by ethoxylation via BF3-mediated etherification (72% yield over two steps).

Protection and Deprotection Strategies

Functional group protection is critical to prevent undesired side reactions. The amine group is commonly protected with Boc, while carboxylic acids are esterified as methyl or benzyl esters.

Boc Protection

Boc-anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst achieves >90% Boc protection of the amine group. Deprotection is performed using 4N HCl in dioxane, yielding the free amine without racemization.

Carboxylic Acid Protection

Methyl esterification via Fischer esterification (H2SO4/MeOH) or benzylation (BnBr, K2CO3) provides stable intermediates. Hydrolysis under basic conditions (LiOH/THF/H2O) regenerates the carboxylic acid with >95% efficiency.

Introduction of the Ethoxy Group

The ethoxy moiety is introduced through nucleophilic substitution or C–H activation strategies.

Alkylation of Hydroxypyrrolidine

A two-step process involves:

Direct C–H Activation

Cyclization and Ring Formation

Cyclization to form the pyrrolidine ring is achieved via intramolecular amidation or reductive amination.

Intramolecular Amidation

Protected amino alcohols are treated with EDCI/HOBt to form lactams, followed by hydrogenolysis (H2/Pd-C) to yield the pyrrolidine ring. This method preserves stereochemistry but suffers from moderate yields (55–60%).

Reductive Amination

Ketones derived from pyroglutamate are subjected to reductive amination using NaBH3CN in MeOH, achieving 75% yield and 94% ee when chiral catalysts are employed.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A representative method involves:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection of L-proline | Boc2O, DMAP, DCM | 92% |

| 2 | C4 hydroxylation | OsO4, NMO, acetone/H2O | 78% |

| 3 | Ethoxylation | EtI, NaH, THF | 85% |

| 4 | Deprotection | 4N HCl, dioxane | 95% |

This four-step process achieves an overall yield of 58% with >99% enantiomeric purity.

Catalytic Asymmetric Synthesis

Chiral catalysts play a pivotal role in controlling stereochemistry.

Hydrogenation Catalysts

Rhodium complexes with (R)-BINAP ligands enable asymmetric hydrogenation of enamine precursors, yielding (2S,4R)-configured products with 90–95% ee. For example, using [Rh(cod)(R-BINAP)]BF4 in ethanol at 50°C under 1.5 MPa H2 pressure, the reaction completes in 12 hours with 93% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in MTBE selectively acylates the undesired enantiomer, leaving the (2S,4R)-isomer intact (ee >99%, 45% yield).

Challenges and Optimization

Key challenges include:

-

Epimerization : Minimized by conducting reactions below −20°C and avoiding strong bases.

-

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve ethoxylation rates but may reduce ee.

-

Catalyst Loading : Reducing Rh catalyst loading from 5 mol% to 1 mol% maintains efficiency while cutting costs .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- CAS Number : 13500-55-5

- PubChem CID : 45115929

Structural Representation

The chemical structure can be represented as follows:This structure indicates the presence of an ethoxy group, which contributes to its reactivity and solubility in organic solvents.

Medicinal Chemistry

This compound has been identified as a promising scaffold for developing new drugs targeting various biological pathways. Its structural features allow it to interact with biological macromolecules effectively.

Case Study: Factor Xa Inhibition

Research has shown that derivatives of pyrrolidine compounds can act as inhibitors of coagulation factor Xa, which is crucial in the treatment of thrombotic disorders. These compounds are being explored for their potential to prevent thrombin formation, thus aiding in the management of conditions like myocardial infarction and stroke .

Neuropharmacology

The compound has also been investigated for its effects on nicotinic acetylcholine receptors, particularly the α4β2 subtype. Research indicates that modifications at specific positions on the pyrrolidine ring can enhance selectivity and potency, making them valuable in treating neurodegenerative diseases .

Data Table: Receptor Activity of Pyrrolidine Derivatives

| Compound Name | Receptor Type | Activity | Reference |

|---|---|---|---|

| This compound | α4β2 nAChR | Partial Agonist | |

| (S)-TBMB-carboxylic acid | Various Diols | Enantiomeric Analysis |

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecules.

Synthesis Pathway Example

One common synthetic route involves the reaction of ethyl chloroformate with a pyrrolidine derivative under controlled conditions to yield this compound. This method highlights its utility as a building block for more complex chemical entities .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid involves its interaction with biological molecules, particularly proteins. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions and stabilizing specific protein conformations. Its ethoxy and carboxylic acid groups allow it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrrolidine-2-carboxylic acid derivatives exhibit diverse properties depending on substituents at the 4-position. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrrolidine-2-carboxylic Acid Derivatives

Key Observations:

- Lipophilicity vs. Hydrophilicity: The ethoxy group enhances lipophilicity compared to hydroxylated analogs (e.g., trihydroxyproline derivatives), which are highly hydrophilic due to multiple H-bond donors/acceptors .

- Stability: Ethoxy and Boc-amino substituents improve stability against metabolic degradation compared to ester or amide groups .

- Crystallinity: Hydroxyl-rich analogs form extensive hydrogen-bond networks, leading to higher melting points and crystalline structures .

Enzyme Inhibition

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid : Inhibits glycosidases (e.g., α-glucosidase) due to structural mimicry of carbohydrate transition states .

- This compound: Potential applications in glutamate receptor modulation (e.g., NMDA, AMPA) due to structural similarity to proline derivatives involved in neurotransmission .

- 4-Substituted Aromatic Derivatives (e.g., 2-bromobenzyl) : Exhibit enhanced binding to hydrophobic enzyme pockets, making them candidates for protease inhibition .

Biological Activity

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H13NO3. It features a pyrrolidine ring with an ethoxy group and a carboxylic acid functional group, contributing to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's stereochemistry allows it to fit into specific binding sites, thereby modulating the activity of target proteins. This modulation can lead to significant changes in protein stability, folding, and function .

1. Protein Stability and Folding

Research indicates that this compound plays a role in the study of protein stability and folding pathways. Its ability to influence these processes makes it a valuable tool in biochemical research.

2. Nitric Oxide Synthase Inhibition

The compound has been studied for its potential inhibitory effects on nitric oxide synthase (nNOS). In particular, structure-activity relationship analyses have shown that certain derivatives exhibit low nanomolar inhibition of nNOS while maintaining selectivity over other isoforms like endothelial NOS (eNOS) .

| Compound | Ki (nM) | Selectivity (nNOS/eNOS) |

|---|---|---|

| (3′R, 4′R)-3 | 5 | >3800 |

| (3′S, 4′S)-3 | 193.5 | 97 |

This table illustrates the potency and selectivity of various isomers related to nNOS inhibition.

Study on Cancer Cell Lines

In a study investigating novel compounds for cancer therapy, derivatives of pyrrolidine-based structures were tested against various cancer cell lines. The results indicated that certain derivatives exhibited micromolar activity against cell lines such as A549 and HeLa . This suggests that this compound and its analogs could be explored further for anticancer properties.

Enzyme Binding Studies

Crystallographic studies have revealed how the compound interacts with nNOS at the molecular level. The binding conformations observed suggest that the compound induces structural changes in the enzyme that enhance ligand binding capabilities . This finding emphasizes the importance of chirality in drug design and efficacy.

Applications in Research

This compound is utilized in various scientific research applications:

- Drug Development : Its role as a scaffold for designing new inhibitors against nNOS presents opportunities in pharmacology.

- Biochemical Studies : The compound aids in understanding protein dynamics and interactions due to its influence on protein stability.

- Cancer Research : Exploration of its derivatives could lead to novel treatments for resistant cancer types.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid to achieve high enantiomeric purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Use kinetic studies to identify rate-limiting steps and adjust protecting groups (e.g., Boc or Fmoc) to stabilize intermediates . Chiral catalysts (e.g., asymmetric hydrogenation) and analytical methods like chiral HPLC or polarimetry are critical for monitoring enantiomeric excess .

Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?

- Methodological Answer : Follow GHS guidelines for non-hazardous pyrrolidine derivatives: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin/eye contact. For hydrochloride salts, ensure proper ventilation to mitigate inhalation risks. Store at 2–8°C in airtight containers .

Q. How can X-ray crystallography and NMR spectroscopy be employed to confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography determines absolute configuration via anomalous scattering (e.g., using synchrotron radiation) and hydrogen bonding networks . For NMR, analyze coupling constants (e.g., ) and NOESY correlations to resolve axial/equatorial substituents on the pyrrolidine ring .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidine ring influence the compound's interaction with biological targets?

- Methodological Answer : Perform molecular dynamics simulations to assess ring puckering (e.g., envelope vs. twist conformations) and its impact on binding affinity. Compare with rigid analogs (e.g., fluorinated derivatives) to isolate conformational effects . Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under different pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with UPLC-MS monitoring. Use pH-rate profiling to identify degradation pathways (e.g., hydrolysis of the ethoxy group). Stabilize via salt formation (e.g., hydrochloride) or lyophilization .

Q. What computational and experimental methods are recommended for studying the compound's inhibition mechanisms against specific enzymes?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of enzyme active sites. Validate using enzymatic assays (e.g., fluorescence-based) and compare IC values with structural analogs . Cryo-EM may resolve binding poses in complex systems .

Q. How can researchers address discrepancies between theoretical and observed hydrogen bonding patterns in crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.